Desmethoxy Iopromide
CAS No.: 76350-28-2
Cat. No.: VC0195398
Molecular Formula: C17H22I3N3O7
Molecular Weight: 761.09
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76350-28-2 |
|---|---|
| Molecular Formula | C17H22I3N3O7 |
| Molecular Weight | 761.09 |
| IUPAC Name | 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide |
| Standard InChI | InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) |
| SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I |
| Appearance | White to Off-White Solid |
| Melting Point | 246-248°C |
Introduction
Chemical Structure and Properties
Desmethoxy Iopromide is characterized by its specific chemical structure and unique properties that make it suitable for medical imaging applications. The compound is formally known by its IUPAC name: 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide .
Molecular Structure
The molecular structure of Desmethoxy Iopromide includes three iodine atoms that contribute to its effectiveness as a contrast agent. These iodine atoms are responsible for increasing the opacity to X-rays during imaging procedures, providing enhanced visualization of internal structures.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂I₃N₃O₇ |
| Molecular Weight | 761.1 g/mol |
| CAS Number | 76350-28-2 |
| InChI Key | USZSPRUWTHXRRB-UHFFFAOYSA-N |
Physical Properties
The physical properties of Desmethoxy Iopromide contribute to its behavior in solution and its application in medical settings.
| Physical Property | Value |
|---|---|
| XLogP3 | -2.80 |
| Density | 2.2±0.1 g/cm³ |
| Melting Point | 246-248°C |
| Boiling Point | 834.3±65.0°C at 760 mmHg |
| Flash Point | 458.4±34.3°C |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 159 |
These properties indicate that Desmethoxy Iopromide is a highly polar compound with significant water solubility, which is essential for its application as an intravascular contrast agent .
Mechanism of Action
Desmethoxy Iopromide, similar to its parent compound iopromide, functions primarily as a contrast agent by increasing the opacity of blood vessels to X-rays.
Radiographic Enhancement
The compound's high iodine content is responsible for its ability to absorb X-rays, leading to enhanced visualization of vascular structures during radiographic procedures. When injected intravascularly, Desmethoxy Iopromide provides radiographic opacification of the vasculature and extracellular space in the path of flow, allowing for improved diagnostic assessment.
Biochemical Interactions
As a derivative of iopromide, Desmethoxy Iopromide likely exhibits similar biochemical behavior. Iopromide itself is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations. This characteristic contributes to its tolerability when administered to patients .
Synthesis and Preparation Methods
The synthesis of Desmethoxy Iopromide involves specific chemical processes that yield the desired compound with high purity.
Demethoxylation Reaction
Desmethoxy Iopromide is synthesized through a demethoxylation reaction of iopromide. The process typically involves reacting iopromide with iodoethane under alkaline conditions to remove the methoxy group, resulting in the final compound.
Patent Process Description
According to patent information, the synthesis of iopromide-related compounds involves multiple steps including the preparation of intermediates such as 5-methoxyacetyl-2,4,6-triiodoisophthaloyl chloride. These intermediates are then further reacted with compounds like 3-methylamino-1,2-propanediol to produce the desired end products .
For example, one preparation method involves:
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Dissolving methoxyacetyl chloride in N,N-dimethylacetamide
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Adding this solution to an acetamide solution
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Stirring at room temperature for an extended period
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Purifying the resulting solid through washing with various solvents
This process yields intermediates with high purity (HPLC purity 98-99%), which can then be further processed to obtain Desmethoxy Iopromide .
Analytical Identification
Desmethoxy Iopromide can be identified using various analytical techniques that provide information about its structure and purity.
Spectroscopic Methods
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for the identification and structural confirmation of Desmethoxy Iopromide. The compound shows characteristic mass spectral patterns related to its molecular weight of 761.1 g/mol .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is frequently employed for the purification and analysis of Desmethoxy Iopromide. The compound is also used as a reference standard in the analysis of other iodinated contrast media, particularly in environmental and wastewater studies .
Applications in Research and Medicine
Desmethoxy Iopromide has several important applications in both research and clinical medicine.
Medical Imaging
As a derivative of iopromide, Desmethoxy Iopromide is primarily used in medical imaging. It functions as a contrast agent that enhances the visibility of vascular structures during radiographic procedures, allowing for improved diagnostic accuracy.
Analytical Standard
In analytical chemistry, Desmethoxy Iopromide serves as an important reference standard for the analysis of iodinated contrast media. It is particularly useful in environmental studies focusing on the fate and transport of these compounds in water systems .
Research Applications
Desmethoxy Iopromide is used in research to:
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Study the behavior of iodinated contrast agents in various chemical reactions
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Investigate the biological effects of iodinated compounds
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Understand the environmental fate of contrast media in wastewater treatment systems
Comparative Analysis with Similar Compounds
Understanding how Desmethoxy Iopromide compares to other contrast agents provides insight into its specific advantages and applications.
Comparison with Iodinated Contrast Agents
Desmethoxy Iopromide can be compared with other iodinated contrast agents, including its parent compound iopromide and similar agents such as iohexol, iopamidol, and iomeprol.
| Contrast Agent | Key Characteristics |
|---|---|
| Desmethoxy Iopromide | Derivative of iopromide with reduced environmental persistence |
| Iopromide | Parent compound, high iodine content, effective in imaging |
| Iohexol | Non-ionic, water-soluble contrast agent with similar imaging properties |
| Iopamidol | Known for low osmolality and reduced risk of adverse reactions |
| Iomeprol | Used for high imaging quality and favorable safety profile |
What distinguishes Desmethoxy Iopromide is its reduced environmental persistence compared to iopromide, making it potentially advantageous in situations where environmental impact is a concern.
Structure-Activity Relationship
The relationship between the chemical structure of Desmethoxy Iopromide and its activity as a contrast agent is primarily attributed to its iodine content. The three iodine atoms in its structure are responsible for its ability to absorb X-rays, which is essential for its function in enhancing contrast during imaging procedures.
Environmental Considerations
The environmental fate of iodinated contrast media, including derivatives like Desmethoxy Iopromide, is an important area of research.
Presence in Wastewater
Desmethoxy Iopromide has been identified as a metabolite of iopromide that may be present in wastewater systems. This is significant for environmental monitoring and wastewater treatment processes .
Transformation Processes
Research on the transformation of iodinated contrast media in the environment has investigated various methods for their degradation. For instance, studies have examined the reductive transformation of iopromide using magnetite and other materials. These processes could potentially lead to the complete dehalogenation and further transformation of the aromatic ring substituents, resulting in byproducts with simpler chemical structures that might be more readily degradable by conventional treatment methods .
Recent Research Developments
Recent scientific advances have expanded our understanding of Desmethoxy Iopromide and related compounds.
Analytical Method Development
Researchers have developed methods for the determination of X-ray contrast media, including Desmethoxy Iopromide, through direct injection into LC-MS systems. These methods are particularly important for environmental monitoring and understanding the fate of these compounds in wastewater treatment processes .
Environmental Transformation Studies
Studies on the reductive transformation of iopromide have provided evidence of complete dehalogenation and further transformation of aromatic ring substituents. This research suggests potential approaches for treating wastewater containing iodinated contrast media .
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